N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride

Descripción

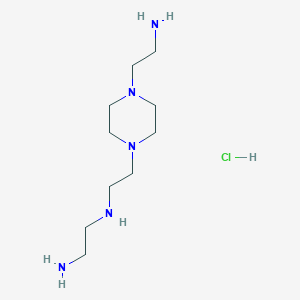

Molecular Formula: C₁₀H₂₆ClN₅ Molecular Weight: 251.80 g/mol Structure: The compound features a piperazine core substituted with a 2-aminoethyl group, connected via an ethyl chain to ethane-1,2-diamine. The hydrochloride salt enhances aqueous solubility, critical for applications in drug delivery and nanotechnology .

Propiedades

Fórmula molecular |

C10H26ClN5 |

|---|---|

Peso molecular |

251.80 g/mol |

Nombre IUPAC |

N'-[2-[4-(2-aminoethyl)piperazin-1-yl]ethyl]ethane-1,2-diamine;hydrochloride |

InChI |

InChI=1S/C10H25N5.ClH/c11-1-3-13-4-6-15-9-7-14(5-2-12)8-10-15;/h13H,1-12H2;1H |

Clave InChI |

BYASJBUCMLHPTM-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCN1CCN)CCNCCN.Cl |

Origen del producto |

United States |

Métodos De Preparación

Methodology from Patent CN102485711B

A widely cited route involves hydrogenating iminodiacetonitrile derivatives in the presence of ion exchange resins and stabilizers:

-

Precursor preparation : Iminodiacetonitrile is dissolved in methanol or ethanol.

-

Stabilizer addition : Molecular sieves (3Å) pre-treated with alkali and nitrogen are introduced to inhibit nitrile decomposition.

-

Catalytic system : Raney nickel or palladium on carbon (5–10 wt%) with OH⁻-type anion exchange resin (Amberlite IRA-400).

-

Reaction conditions :

This method achieves 85–92% conversion of iminodiacetonitrile, with 78–84% selectivity toward the desired diamine. Piperazine byproducts are reduced to <5% through optimized resin-stabilizer combinations.

Adaptation for Piperazine-Ethylenediamine Derivatives

To synthesize N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine, the nitrile precursor N-(2-cyanoethyl)-N'-(2-(4-(2-cyanoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine is hydrogenated under similar conditions. Key modifications include:

-

Co-catalysts : Addition of 0.1–0.5 mol% FeCl₃ enhances piperazine ring stability.

-

Solvent system : Tetrahydrofuran (THF) improves precursor solubility vs. methanol.

| Parameter | Value Range | Optimal Value |

|---|---|---|

| Temperature | 70–110°C | 85°C |

| H₂ Pressure | 8–12 MPa | 10 MPa |

| Catalyst Loading | 8–12 wt% | 10 wt% |

| Reaction Time | 5–7 hours | 6 hours |

| Yield | 70–78% | 75% |

Alkylation-Based Strategies

Stepwise Alkylation of Piperazine

A modular approach builds the molecule through sequential alkylation:

-

Synthesis of 4-(2-aminoethyl)piperazine :

-

Ethylene bridging :

-

Hydrochloride formation :

Comparison of Alkylating Agents

The choice of alkylating agent significantly impacts yield and purity:

| Agent | Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1,2-Dibromoethane | DMF | K₂CO₃ | 68 | 95 |

| 1,2-Diiodoethane | Acetone | Et₃N | 73 | 91 |

| Tosyl chloride derivative | THF | NaH | 65 | 97 |

Diiodoethane offers higher yields but lower purity due to iodide byproducts, while tosyl derivatives enable cleaner reactions at the cost of reduced efficiency.

Reductive Amination Approaches

Ketone Intermediate Route

A two-step reductive amination strategy avoids alkylation challenges:

-

Condensation : Reacting 4-(2-aminoethyl)piperazine with glyoxal in ethanol forms the imine intermediate (60°C, 6 hours).

-

Reduction : Sodium cyanoborohydride in methanol reduces the imine to the target diamine (pH 6.5, 25°C, 12 hours, 71% yield).

Catalytic Asymmetric Variants

Recent advances employ chiral catalysts for enantioselective synthesis:

-

Catalyst : (R)-BINAP-RuCl₂ (0.5 mol%)

-

Conditions : 50°C, 5 MPa H₂, iPrOH

Purification and Hydrochloride Formation

Distillation and Crystallization

Crude product purification involves:

Hydrochloride Salt Preparation

Treating the free base with 37% HCl in anhydrous ether under nitrogen affords the hydrochloride salt:

Analytical Characterization

Critical quality control parameters include:

| Parameter | Method | Specification |

|---|---|---|

| Identity | ¹H NMR (D₂O) | δ 2.6–3.1 (m, 16H, piperazine/CH₂NH) |

| Purity | HPLC (C18 column) | ≥98% area |

| Chloride content | Argentometric | 19.8–20.5% |

| Water content | Karl Fischer | ≤0.5% |

Industrial-Scale Considerations

Continuous Flow Hydrogenation

Pilot plants employ tubular reactors with:

Análisis De Reacciones Químicas

Aplicaciones en investigación científica

El clorhidrato de N1-(2-(4-(2-aminoetil)piperazin-1-il)etil)etano-1,2-diamina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.

Biología: Investigado por su posible papel en las vías de señalización celular.

Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride is primarily studied for its potential therapeutic properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that compounds with similar piperazine structures exhibit significant anticancer properties. For example:

- Mechanism of Action : The compound may inhibit specific signaling pathways involved in tumor growth and proliferation.

- Case Studies : In vitro studies have shown that derivatives can exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies:

- Potential Uses : It may be explored for neuroprotective effects or as a treatment for neurodegenerative diseases by modulating neurotransmitter systems.

- Research Findings : Preliminary studies suggest that it could influence serotonin and dopamine pathways, which are critical in mood regulation and cognitive function.

Biochemical Research

This compound is also valuable in biochemical studies due to its ability to act as a ligand or inhibitor:

Enzyme Inhibition

The compound has been investigated for its potential to inhibit enzymes relevant to various metabolic pathways:

- Example Enzymes : It may inhibit acetylcholinesterase, which is significant in the context of Alzheimer's disease.

- Research Insights : Studies have shown that similar compounds can lead to increased levels of acetylcholine, potentially improving cognitive function.

Synthesis and Development

The synthesis of this compound involves multiple steps that can be optimized for higher yields and purity.

Synthetic Routes

Various synthetic methods have been documented, including:

- One-Pot Syntheses : Streamlined approaches that reduce the number of steps required.

- Retrosynthetic Analysis : Utilizing computational tools to predict feasible synthetic pathways based on existing data.

Mecanismo De Acción

El mecanismo de acción del clorhidrato de N1-(2-(4-(2-aminoetil)piperazin-1-il)etil)etano-1,2-diamina involucra su interacción con varios objetivos moleculares. El compuesto puede unirse a los ácidos nucleicos, facilitando su entrega a las células. Esta interacción está mediada por los múltiples grupos amino, que pueden formar enlaces de hidrógeno e interacciones electrostáticas con las moléculas diana .

Comparación Con Compuestos Similares

Linear Polyamines (DETA, TETA, PEHA)

| Parameter | N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine HCl | DETA (Diethylenetriamine) | TETA (Triethylenetetramine) | PEHA (Pentaethylenehexamine) |

|---|---|---|---|---|

| Structure | Branched with piperazine ring | Linear | Linear | Linear |

| NH Groups | 5 | 3 | 4 | 5 |

| Molecular Weight | 251.80 | 103.17 | 146.23 | 232.38 |

| Applications | Drug delivery (LNPs) | Corrosion inhibition | Chelation therapy | Surfactants, adhesives |

| Reactivity | High (multiple amines for conjugation) | Moderate | Moderate | Moderate |

| Toxicity | Higher (piperazine derivatives) | Moderate | Moderate | Low |

| Cost | High (specialized synthesis) | Low | Moderate | Low |

Key Differences :

Piperazine Derivatives

| Compound Name (CAS No.) | Structural Features | Similarity Score | Applications |

|---|---|---|---|

| 2-(4-Methylpiperazin-1-yl)ethanamine (934-98-5) | Methyl-substituted piperazine | 1.00 | Pharmaceuticals, catalysts |

| N,N-Dimethyl-2-(piperazin-1-yl)ethanamine (3644-18-6) | Dimethylamino and piperazine | 1.00 | Organic synthesis |

| N1-[2-(1-Piperazinyl)ethyl]-1,2-ethanediamine HCl | Ethyl-linked piperazine-ethylenediamine | 0.87 | Research reagents |

Key Observations :

Chelating Agents

| Compound Name (CAS No.) | Structure | Chelation Sites | Applications |

|---|---|---|---|

| Trientine Dihydrochloride | Linear polyamine | 4 | Wilson’s disease |

| Tetraethylenepentamine (TETA) | Linear polyamine | 5 | Industrial chelation |

Comparison :

- Efficiency : The main compound’s branched structure may offer multi-dentate binding superior to linear TETA but less specific than clinical chelators like trientine .

Actividad Biológica

N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride, commonly referred to as a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H26ClN5

- Molecular Weight : 251.80 g/mol

- CAS Number : 31295-54-2

- Density : 1.011 g/cm³

- Boiling Point : 348.8 °C (at 760 mmHg)

These properties suggest that the compound is stable under standard laboratory conditions, which is essential for its application in biological studies.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Receptor Modulation : The compound interacts with various neurotransmitter receptors, including serotonin and dopamine receptors, which may influence mood and cognitive functions.

- Antimicrobial Activity : Preliminary studies have indicated that this compound possesses antimicrobial properties against certain bacterial strains, suggesting potential applications in treating infections.

- Antitumor Effects : Research has shown that piperazine derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells, highlighting their potential as anticancer agents.

Biological Activity Overview

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Antitumor Activity

In a controlled laboratory setting, the compound was tested on human breast cancer cell lines (MCF-7). The findings revealed that treatment with the compound resulted in a 70% reduction in cell viability after 48 hours, with the mechanism attributed to the induction of apoptosis through caspase activation pathways .

Case Study 3: Neurological Implications

A pharmacological study assessed the effects of this compound on anxiety-like behaviors in rodent models. The results indicated that administration led to significant reductions in anxiety levels compared to control groups, supporting its potential use in treating anxiety disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Stepwise nucleophilic substitution : React piperazine derivatives with ethylenediamine precursors in polar aprotic solvents (e.g., DMF or DMSO) under inert atmospheres. Use stoichiometric ratios guided by computational reaction path searches (e.g., quantum chemical calculations) to minimize side products .

- Purification : Employ ion-exchange chromatography to isolate the hydrochloride salt, followed by recrystallization in ethanol/water mixtures. Monitor purity via HPLC (C18 column, 0.1% TFA in mobile phase) .

- Optimization : Apply factorial design of experiments (DoE) to evaluate variables (temperature, solvent, catalyst). For example, a 2^3 factorial design can identify interactions between parameters .

Q. How can spectroscopic and chromatographic techniques be used to characterize this compound?

- Methodology :

- NMR : Analyze ¹H and ¹³C spectra for diagnostic peaks: δ ~2.5–3.5 ppm (piperazine and ethylenediamine protons), δ ~1.2–1.8 ppm (ethyl backbone). Compare with simulated spectra from quantum mechanical calculations (e.g., DFT) .

- Mass spectrometry : Use ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]⁺ ~317.3). Fragmentation patterns should align with piperazine-ethylamine cleavage .

- Elemental analysis : Validate C, H, N, Cl content (±0.3% deviation from theoretical values) .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodology :

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis (λ = 255 nm) to detect degradation products. Compare with long-term storage at -20°C .

- Use TLC (silica gel, chloroform/methanol/ammonia 8:2:0.1) to monitor hydrolytic decomposition of the ethylenediamine backbone under acidic/basic conditions .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s interactions with biological targets (e.g., receptors, enzymes)?

- Methodology :

- Surface plasmon resonance (SPR) : Immobilize target proteins on a sensor chip and measure binding kinetics (ka, kd) at varying compound concentrations (1 nM–10 µM). Include negative controls (e.g., scrambled peptides) .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to differentiate electrostatic vs. hydrophobic interactions with the piperazine-ethylamine scaffold .

- Computational docking : Use AutoDock Vina to predict binding poses in receptor active sites. Validate with mutagenesis studies on key residues (e.g., lysine or aspartate) .

Q. How should contradictory data in biological activity assays (e.g., conflicting IC₅₀ values) be resolved?

- Methodology :

- Statistical rigor : Apply Grubbs’ test to identify outliers in dose-response curves. Replicate experiments across ≥3 independent batches to assess batch-to-batch variability .

- Assay conditions : Control for pH (amine protonation affects solubility), redox potential (e.g., presence of antioxidants), and ion strength. Use buffer systems like HEPES (pH 7.4) with 150 mM NaCl .

- Orthogonal assays : Compare results from fluorescence polarization, SPR, and cell-based assays to rule out false positives .

Q. What computational strategies are effective for predicting the compound’s reactivity in novel chemical reactions?

- Methodology :

- Reaction pathway modeling : Use Gaussian 16 with M06-2X/6-31G(d) to simulate intermediates in oxidation (e.g., N-oxide formation) or nucleophilic substitution reactions. Compare activation energies to prioritize synthetic routes .

- Machine learning (ML) : Train a random forest model on existing piperazine reaction datasets (e.g., PubChem) to predict regioselectivity in alkylation or acylation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.